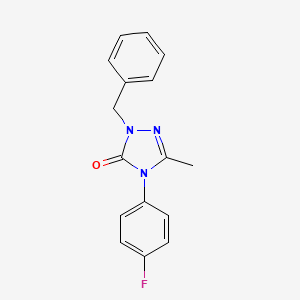

2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

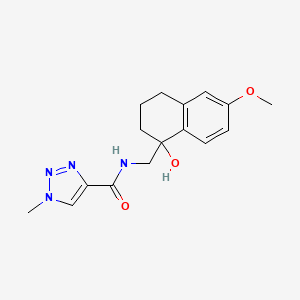

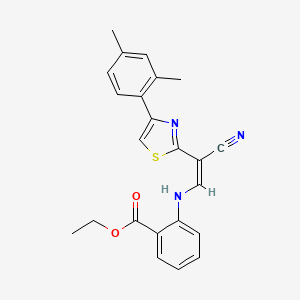

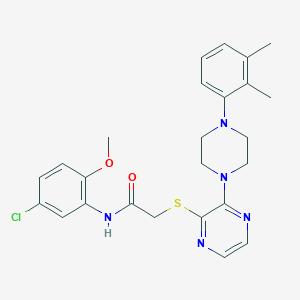

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific structural information for “2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one” is not available .Chemical Reactions Analysis

The chemical reactions involving “2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one” are not documented in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and solubility. For “2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one”, it has a molecular weight of 202.22 .Scientific Research Applications

Antitumor Properties

- Antitumor Benzothiazoles : A study explored the antitumor properties of benzothiazoles, indicating the potential of these compounds in cancer treatment. The research highlighted the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against human breast cancer cell lines, yet inactive against nonmalignant and other cancer cell lines. This suggests a selective antitumor effect, potentially relevant to derivatives of 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one (Hutchinson et al., 2001).

Catalytic Applications

- Catalyst Activation : Research on catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes reveals their utility in transfer hydrogenation and oxidation reactions. These findings underscore the versatility of 1,2,3-triazole derivatives, including 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one, in catalysis (Saleem et al., 2014).

Material Science

- Luminescence Sensing : Lanthanide metal–organic frameworks (MOFs) incorporating 1,2,3-triazole-containing ligands demonstrate the ability for luminescence sensing of metal ions and nitroaromatic compounds. This application is relevant to fields requiring sensitive detection materials, suggesting that structural analogs of 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one could serve in similar capacities (Wang et al., 2016).

Medicinal Chemistry

- Analgesic Potential : Derivatives of triazole, including those structurally related to 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one, have been evaluated for their analgesic potential, showcasing the broader pharmacological relevance of triazole compounds (Zaheer et al., 2021).

Synthetic Chemistry

- Novel Syntheses : Research into 5-fluoroalkylated 1H-1,2,3-triazoles, which could include compounds like 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one, highlights efficient synthetic routes and applications in creating novel difluorinated compounds, underlining the synthetic versatility and potential of such triazole derivatives (Peng & Zhu, 2003).

Mechanism of Action

properties

IUPAC Name |

2-benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-12-18-19(11-13-5-3-2-4-6-13)16(21)20(12)15-9-7-14(17)8-10-15/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIYUUSWRLJCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704479.png)

![Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)

![Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine](/img/structure/B2704481.png)

![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)

![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)

![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)